1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
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Overview
Description
1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as MPDP or MMDP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to act as a reuptake inhibitor of serotonin and dopamine. This means that it prevents the reabsorption of these neurotransmitters by the neurons, leading to an increase in their concentration in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can induce a range of effects on the central nervous system, including increased locomotor activity, hyperthermia, and changes in mood and behavior. It has also been found to increase the release of dopamine and serotonin in the brain, leading to a feeling of euphoria and pleasure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments is its high potency and selectivity for the serotonin and dopamine transporters, making it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, its potential for abuse and lack of safety data make it a challenging compound to work with.
Future Directions
There are many potential future directions for research on 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including its use as a tool for studying the neurobiology of addiction and mood disorders, as well as its potential as a therapeutic agent for these conditions. Further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine and its effects on the central nervous system.
Synthesis Methods
The synthesis of 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction of 1-(4-methoxybenzyl)piperazine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential use as a psychoactive drug due to its effects on the central nervous system. It has been found to have a high affinity for the serotonin transporter and the dopamine transporter, which are both involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)20(23)16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRHSKKMIFYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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